SCH 57790

Muscarinic Receptor Pharmacology Binding Affinity Receptor Selectivity

SCH 57790 is a selective M2 antagonist with 40-50-fold selectivity over M1, validated to enhance ACh release and cognition in rodent and primate models. It serves as a non-fungible tool for dissecting cholinergic pathways compared to AChE inhibitors like donepezil. Procure for presynaptic autoreceptor hypothesis testing and functional brain mapping. Inquire for high-purity research-grade material.

Molecular Formula C25H31N3O2S
Molecular Weight 437.6 g/mol
Cat. No. B1680916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH 57790
Synonyms4-cyclohexyl-alpha(4-((4-methoxyphenyl)sulfinyl)-phenyl)-1-piperazineacetonitrile
SCH 57790
SCH-57790
SCH57790
Molecular FormulaC25H31N3O2S
Molecular Weight437.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C(C#N)N3CCN(CC3)C4CCCCC4
InChIInChI=1S/C25H31N3O2S/c1-30-22-9-13-24(14-10-22)31(29)23-11-7-20(8-12-23)25(19-26)28-17-15-27(16-18-28)21-5-3-2-4-6-21/h7-14,21,25H,2-6,15-18H2,1H3
InChIKeyBFELQLHLUNQIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SCH 57790 for Cognitive Research: A Selective Muscarinic M2 Receptor Antagonist with Validated In Vivo Efficacy


SCH 57790 is a selective, small-molecule antagonist of the muscarinic acetylcholine M2 receptor (CHRM2). It was developed as a research tool to explore the therapeutic potential of blocking presynaptic autoreceptors to enhance central cholinergic transmission [1]. Its primary mechanism of action is to increase the release of the neurotransmitter acetylcholine (ACh) in the brain, which is a key strategy for addressing cognitive deficits [2]. The compound, with a molecular weight of 437.6 g/mol, has been characterized in both in vitro binding and functional assays, as well as in a range of in vivo models for cognitive enhancement in rodents and non-human primates [3].

Why Generic M2 Antagonists or Cholinesterase Inhibitors Cannot Replicate SCH 57790's Research Profile


Research into cholinergic cognitive enhancement is bifurcated between indirect agonists (e.g., donepezil) and direct receptor modulators. While clinically used cholinesterase inhibitors broadly elevate synaptic ACh, they do not address the specific, activity-dependent negative feedback mediated by presynaptic M2 autoreceptors, which tightly regulates further ACh release [1]. Substituting SCH 57790 with another M2 antagonist (e.g., AF-DX 116) or a different class of cognitive enhancer is not scientifically equivalent; SCH 57790's specific 40-50-fold selectivity profile for M2 over M1 receptors and its unique behavioral fingerprint across multiple species and cognitive paradigms constitute a distinct pharmacological tool [2]. The quantitative evidence below demonstrates that its in vitro selectivity translates directly into a specific in vivo pro-cognitive signature, making it a non-fungible asset for precise hypothesis testing.

SCH 57790 Evidence Guide: Quantitative Differentiation from Comparator Compounds


SCH 57790 Binding Affinity and Functional Selectivity at M2 vs. M1 Receptors

In a direct in vitro comparison, SCH 57790 exhibits high affinity for cloned human M2 receptors with a Ki of 2.78 nM. This affinity is 40- to 50-fold higher than its affinity for the closely related M1 receptor subtype, confirming its functional selectivity as an M2 antagonist [1]. This selectivity is crucial for dissecting M2-mediated effects from those of other muscarinic subtypes in complex systems.

Muscarinic Receptor Pharmacology Binding Affinity Receptor Selectivity

SCH 57790 In Vivo Microdialysis: Dose-Dependent Acetylcholine Release in Multiple Brain Regions

In vivo microdialysis studies in rats directly demonstrate that oral administration of SCH 57790 produces a significant, dose-related increase in extracellular acetylcholine (ACh) levels in the hippocampus, cortex, and striatum [1]. This confirms that the in vitro M2 antagonism translates to functional disinhibition of ACh release in the living brain, a key pharmacodynamic endpoint for pro-cognitive agents.

Neurochemistry In Vivo Microdialysis Acetylcholine Release

Comparative In Vivo Efficacy: SCH 57790 Matches Donepezil in Preclinical Memory Models

In a cross-study comparison, the pro-cognitive effects of SCH 57790 in behavioral assays were found to be qualitatively similar to those produced by the clinically used acetylcholinesterase inhibitor, donepezil [1]. In a working memory operant task in squirrel monkeys, SCH 57790 improved performance at doses of 0.01-0.03 mg/kg [1]. While donepezil acts by preventing ACh breakdown, SCH 57790 achieves a comparable pro-cognitive outcome via a distinct mechanism—M2 autoreceptor blockade—thereby increasing ACh release [2].

Behavioral Pharmacology Cognitive Enhancement Alzheimer's Disease Models

Efficacy in Reversing Pharmacologically Induced Cognitive Deficits

SCH 57790 demonstrates robust efficacy in reversing cognitive impairments induced by the non-selective muscarinic antagonist scopolamine [1]. In a passive avoidance task in mice, administration of SCH 57790 (0.003-1.0 mg/kg) significantly ameliorated the memory deficits caused by scopolamine treatment, providing a direct behavioral correlate to its in vivo neurochemical effects [1]. This contrasts with a selective M2 antagonist that might not overcome a global muscarinic blockade.

Cognitive Pharmacology Amnesia Reversal Scopolamine Model

Validated Research Applications for SCH 57790 in Drug Discovery and Neuropharmacology


Validating M2 Autoreceptor Antagonism as a Therapeutic Strategy

Use SCH 57790 as a chemical probe to validate or invalidate the hypothesis that selective blockade of presynaptic M2 autoreceptors enhances cognition in disease-relevant models. Its validated efficacy in increasing ACh release and improving memory across multiple species (rodent and primate) provides a strong translational rationale for this mechanism [1].

Differentiating Cholinergic Mechanisms in Behavioral Pharmacology

Employ SCH 57790 as a reference compound in studies designed to compare the behavioral and neurochemical outcomes of M2 antagonism versus acetylcholinesterase inhibition (e.g., donepezil) or M1 agonism. The evidence of its distinct mechanism and comparable efficacy to donepezil makes it an essential tool for dissecting specific cholinergic pathways involved in learning and memory [2].

Investigating Cholinergic Regulation of Neurotransmitter Release in Specific Brain Circuits

Leverage SCH 57790 in combination with techniques like in vivo microdialysis or fast-scan cyclic voltammetry to map the functional role of M2 autoreceptors in regulating ACh dynamics within specific brain regions (e.g., hippocampus, prefrontal cortex) [1]. The compound's selectivity is critical for attributing observed effects solely to M2 modulation rather than off-target muscarinic interactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCH 57790

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.